Levoxadrol - 4792-18-1

Levoxadrol

Catalog Number: EVT-272681
CAS Number: 4792-18-1
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levoxadrol is an inhibitor of the phencyclidine (PCP) receptor. It acts by producing morphine-like antinociception and sedation, relieving pain without the loss of consciousness.

Dexoxadrol

Compound Description: Dexoxadrol is the dextrorotatory isomer of dioxadrol, a compound structurally related to phencyclidine (PCP). It exhibits PCP-like behavioral effects in animal models, such as hyperalgesia, antagonism of morphine-induced analgesia, and discriminative stimulus effects similar to PCP. [, , , , , , , ] These effects suggest that dexoxadrol acts primarily through the PCP binding site of the NMDA receptor complex.

Relevance: Dexoxadrol is the enantiomer of levoxadrol, meaning they share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Despite their structural similarity, dexoxadrol and levoxadrol exhibit distinct pharmacological profiles. While dexoxadrol demonstrates PCP-like activity, levoxadrol does not and instead exhibits morphine-like antinociceptive and sedative effects. [, , , , , , , ] This difference highlights the importance of stereochemistry in determining the pharmacological activity of these compounds.

Phencyclidine (PCP)

Compound Description: Phencyclidine (PCP), also known as angel dust, is a dissociative anesthetic drug. It produces a range of psychotomimetic effects, including hallucinations, delusions, and altered perception of reality. [, , , , , , , , , , , , ] PCP acts primarily as a non-competitive antagonist of the NMDA receptor complex, particularly at the PCP binding site within the ion channel. [, , , ] It has also been shown to interact with other neurotransmitter systems, including dopaminergic, cholinergic, and adrenergic systems. [, , , ]

Etoxadrol

Compound Description: Etoxadrol is a dioxolane derivative, structurally similar to both levoxadrol and dexoxadrol. It is known to produce PCP-like behavioral effects, including antagonism of NMDA receptor function. [, ]

Relevance: Etoxadrol, like dexoxadrol, belongs to the dioxolane class of compounds that exhibit PCP-like effects, a characteristic not shared by levoxadrol. [, , ] This suggests that specific structural features within the dioxolane scaffold, which are shared by etoxadrol and dexoxadrol but differ in levoxadrol, are crucial for the expression of PCP-like activity.

N-Allylnormetazocine (NANM, SKF 10,047)

Compound Description: NANM, also known as SKF 10,047, is a benzomorphan opioid derivative that acts as a sigma receptor agonist. It exhibits PCP-like behavioral effects in animal models, suggesting an interaction with the PCP binding site of the NMDA receptor complex. [, , , , , , ] NANM also binds to the haloperidol-sensitive sigma receptor. [, ]

Ketamine

Compound Description: Ketamine is an arylcyclohexylamine derivative that acts as a non-competitive NMDA receptor antagonist, primarily at the PCP binding site. It produces dissociative anesthetic and analgesic effects. [, , , , ]

Relevance: Both ketamine and levoxadrol interact with the NMDA receptor complex, although their primary binding sites and pharmacological profiles differ. Ketamine, similar to dexoxadrol, binds to the PCP binding site and exhibits PCP-like effects, while levoxadrol does not. [, , , , ] This highlights the diversity within the chemical classes that can modulate NMDA receptor activity and the distinct pharmacological profiles that result from variations in binding site interactions.

(+)-5-Methyl-10,11-dihydro-5H-dibenzo(a,b)cyclo-hepaten-5, 10-imine maleate (MK-801)

Compound Description: MK-801 is a potent non-competitive NMDA receptor antagonist that acts at the PCP binding site within the ion channel. [, , ]

Relevance: MK-801, like dexoxadrol but unlike levoxadrol, demonstrates potent PCP-like activity through its interaction with the PCP binding site. [, , , ] This reinforces the distinct pharmacological profiles of the two dioxadrol isomers, with levoxadrol lacking the typical PCP-like effects.

1,3-Di(2-tolyl)guanidine (DTG)

Compound Description: DTG is a sigma receptor agonist. [, ] It does not bind to the PCP binding site.

Cyclazocine

Compound Description: Cyclazocine is a benzomorphan opioid derivative that exhibits mixed agonist and antagonist properties at opioid receptors and acts as a sigma receptor agonist. [, , , , ]

N-[1-(2-Thienyl)cyclohexyl]piperidine (TCP)

Compound Description: TCP is a potent PCP derivative that acts as a non-competitive NMDA receptor antagonist, binding with high affinity to the PCP binding site. [, , , ]

Relevance: TCP, similar to dexoxadrol and unlike levoxadrol, displays potent PCP-like activity due to its high affinity for the PCP binding site. [, , , , ] This emphasizes the structural specificity of the PCP binding site and the distinct pharmacological profiles of the two dioxadrol isomers.

Overview

Levoxadrol, a synthetic cannabinoid, is a compound that has garnered interest in the fields of pharmacology and medicinal chemistry. It is structurally related to other cannabinoids and is primarily studied for its potential therapeutic effects. This compound is classified under synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis.

Source

Levoxadrol was synthesized as part of research aimed at exploring the therapeutic potential of cannabinoids. The compound's synthesis and structural characteristics have been documented in scientific literature, particularly focusing on its asymmetric synthesis and structural analysis through various methods such as nuclear magnetic resonance spectroscopy and computational modeling .

Classification

Levoxadrol falls under the category of synthetic cannabinoids, which are compounds that interact with cannabinoid receptors in the body. These compounds are often used in research to better understand the endocannabinoid system and to develop new therapeutic agents for various medical conditions.

Synthesis Analysis

Methods

The synthesis of Levoxadrol involves several steps, primarily focusing on asymmetric synthesis techniques. The first reported synthesis was accomplished using a combination of traditional organic synthesis methods and modern analytical techniques. This approach allowed for the creation of Levoxadrol with high specificity and purity.

Technical Details

The asymmetric synthesis process typically includes:

  1. Starting Materials: Specific precursors are selected based on their ability to undergo stereoselective transformations.
  2. Reagents: Catalysts and reagents that facilitate the formation of chiral centers are utilized.
  3. Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to yield the desired product efficiently.

The successful synthesis of Levoxadrol has been confirmed through detailed structural analysis using spectroscopic techniques, ensuring that the synthesized compound matches theoretical predictions .

Molecular Structure Analysis

Structure

Levoxadrol's molecular structure is characterized by its unique arrangement of atoms that allows it to interact effectively with cannabinoid receptors. Its three-dimensional conformation plays a crucial role in its biological activity.

Data

  • Molecular Formula: C_{21}H_{30}O_{3}
  • Molecular Weight: Approximately 342.47 g/mol
  • Structural Features: The presence of specific functional groups contributes to its pharmacological properties.

Nuclear magnetic resonance spectroscopy has been employed to elucidate the detailed structure of Levoxadrol, confirming its stereochemistry and spatial arrangement .

Chemical Reactions Analysis

Reactions

Levoxadrol can participate in various chemical reactions typical for synthetic cannabinoids, including:

  1. Receptor Binding: Interactions with cannabinoid receptors (CB1 and CB2) leading to physiological effects.
  2. Metabolic Transformations: Biotransformation by cytochrome P450 enzymes in the liver, affecting its pharmacokinetics.

Technical Details

Understanding these reactions is essential for predicting the compound's behavior in biological systems and its potential therapeutic applications. Studies have shown how Levoxadrol's structure influences its reactivity and interaction with biological targets .

Mechanism of Action

Process

Levoxadrol exerts its effects primarily through agonistic activity at cannabinoid receptors. Upon binding to these receptors, it mimics the action of endogenous cannabinoids, leading to various physiological responses such as analgesia, anti-inflammatory effects, and modulation of appetite.

Data

Research indicates that Levoxadrol's affinity for CB1 receptors is particularly significant, suggesting potential applications in pain management and other therapeutic areas where modulation of cannabinoid signaling may be beneficial .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade when exposed to light or moisture.
  • Reactivity: Reacts with strong oxidizing agents; compatibility with various solvents is essential for storage and handling.

These properties are critical for determining suitable applications and methods for utilizing Levoxadrol in research settings .

Applications

Levoxadrol has several scientific uses, primarily in pharmacological research aimed at understanding cannabinoid receptor interactions. Its potential applications include:

  • Pain Management: Investigated for analgesic properties similar to those observed with natural cannabinoids.
  • Anti-inflammatory Research: Explored for its ability to modulate inflammatory responses.
  • Neuroscience Studies: Used to study the endocannabinoid system's role in neuroprotection and neurodegenerative diseases.

The ongoing research into Levoxadrol underscores its significance as a model compound for developing new therapeutic agents targeting cannabinoid receptors .

Pharmacological Mechanisms of Levoxadrol

Neuropharmacological Effects on Central Nervous System Targets

Levoxadrol exhibits complex neuromodulatory properties distinct from its enantiomer dexoxadrol. It activates a specific potassium channel in nerve terminals, increasing ⁸⁶Rb efflux from rat forebrain synaptosomes, an effect blocked by the opioid antagonist naloxone [8]. This contrasts with its inhibition of voltage-gated potassium channels (discussed later). Levoxadrol also modulates GABAergic signaling in cerebellar Purkinje neurons, though unlike dexoxadrol or PCP analogs, it does not potentiate GABA-induced neuronal depression [9]. Electrophysiological studies confirm levoxadrol inhibits spontaneous firing of Purkinje neurons independently of GABA modulation, indicating alternative mechanisms influencing neuronal excitability [9]. Furthermore, levoxadrol lacks the neuroendocrine activating properties of dexoxadrol, failing to elevate plasma ACTH or corticosterone levels in rats even at high doses (20 mg/kg), underscoring its differential engagement with hypothalamic-pituitary-adrenal axis regulation pathways [5].

Interaction with NMDA Receptor Complexes and Antagonism

Levoxadrol demonstrates minimal functional interaction with the N-methyl-D-aspartate (NMDA) receptor complex. Unlike high-affinity NMDA antagonists such as MK-801 or phencyclidine, levoxadrol exhibits negligible blockade of NMDA receptor-mediated currents in hippocampal neurons [2]. This is quantified electrophysiologically, where levoxadrol shows an IC₅₀ exceeding 300 μM for NMDA receptor blockade – approximately 600-fold lower potency than MK-801 (IC₅₀ ≈ 0.5 μM) and substantially lower than dexoxadrol (IC₅₀ ≈ 73 μM) [2] [8]. This weak antagonism translates to limited functional consequences for NMDA-dependent plasticity; levoxadrol does not abolish hippocampal long-term potentiation (LTP) induction, unlike dexoxadrol or PCP which potently suppress LTP through PCP receptor-mediated mechanisms [6]. The compound's negligible effect on NMDA receptor function is further evidenced by its inability to mimic the hypothermic or hyperthermic effects produced by PCP or MK-801, respectively [1] [5].

Modulation of Phencyclidine (PCP) Binding Sites

Levoxadrol exhibits stereoselective but weak interactions with phencyclidine binding sites. In human and rat brain homogenates, levoxadrol displaces [³H]PCP from specific binding sites with significantly lower potency (IC₅₀ > 1 μM) compared to its enantiomer dexoxadrol (IC₅₀ ≈ 30 nM) [3] [5]. This stereospecific displacement is abolished by trypsinization or heat denaturation of the homogenate, confirming the proteinaceous nature of the binding site [3] [4]. Levoxadrol's low affinity for PCP sites differentiates it pharmacologically from sigma ligands like (+)SKF 10,047 or cyclazocine, which potently displace PCP and block associated potassium channels [8]. Crucially, levoxadrol's inability to effectively engage PCP binding sites underlies its lack of PCP-like behavioral effects (e.g., psychotomimesis) observed with dexoxadrol. This binding profile has made levoxadrol a valuable experimental tool for discriminating PCP receptor-mediated effects from those mediated by sigma receptors, to which both levoxadrol and dexoxadrol bind with similar, nanomolar affinity [1] [3].

Table 1: Comparative Receptor Affinities of Levoxadrol and Related Compounds

CompoundPCP Receptor IC₅₀/EC₅₀Sigma Receptor IC₅₀/EC₅₀NMDA Receptor IC₅₀Voltage-Gated K⁺ Channel (IK) IC₅₀
Levoxadrol>1,000 nM [3] [5]~100 nM [1]>300 μM [2] [8]260 μM [2]
Dexoxadrol~30 nM [1] [5]~100 nM [1]~73 μM [2] [8]73 μM [2]
Phencyclidine (PCP)~80 nM [5]Moderate [3]~0.45 μM [2]22 μM [2]
MK-801~5 nM [5]Negligible~5 nM [10]>1,000 μM [2]
(+)-SKF 10,047Moderate [8]HighNegligiblePotent Blocker [8]

Stereochemical Considerations in Receptor Affinity

The (2R,4R) absolute configuration of levoxadrol fundamentally dictates its pharmacological profile by disrupting complementarity with the PCP binding pocket within the NMDA receptor complex. X-ray crystallographic and molecular modeling analyses reveal that the dexoxadrol enantiomer ((4S,6S) configuration) optimally positions its diphenyl-dioxolane moiety for hydrophobic interactions within the PCP receptor site, while the piperidine nitrogen engages in critical hydrogen bonding [5]. Levoxadrol's (2R,4R) stereochemistry induces steric clashes and suboptimal orientation of key pharmacophoric elements, reducing binding stability and affinity by approximately 80-fold compared to dexoxadrol in [³H]PCP displacement assays [5] [3]. This stereospecificity extends to functional outcomes:

  • Channel Blockade: Levoxadrol blocks voltage-gated potassium currents (IK) in hippocampal neurons with significantly lower potency (IC₅₀ = 260 μM) than dexoxadrol (IC₅₀ = 73 μM), demonstrating approximately 3.5-fold stereoselectivity favoring the dextrorotatory form [2].
  • Neuroplasticity: Levoxadrol fails to suppress hippocampal LTP induction, whereas dexoxadrol abolishes it via stereospecific PCP receptor activation [6].
  • Temperature Regulation: The stereochemical divergence underlies differential effects on thermoregulation; dexoxadrol (20 mg/kg) induces significant hyperthermia (ΔT ≈ +1.5°C) in rats, while levoxadrol (40 mg/kg) has no measurable effect [1] [5].

Table 2: Stereochemical Influence on Neuropharmacological Effects of Levoxadrol vs. Dexoxadrol

Pharmacological EffectLevoxadrol (2R,4R)Dexoxadrol (4S,6S)Stereoselectivity Ratio (Dex:Lev)
PCP Receptor Binding Affinity (Ki)>1,000 nM [3] [5]~30 nM [1] [5]~33:1
Blockade of NMDA Receptor CurrentsNegligible at ≤100 µM [2] [8]Significant at 10-100 µM [2] [8]>10:1
Suppression of Hippocampal LTPAbsent or Minimal [6]Potent Abolition [6]N/A (Qualitative difference)
Effect on Body Temperature (Rat)No change (≤40 mg/kg) [1]Hyperthermia (≥5 mg/kg) [1]N/A (Qualitative difference)
Voltage-Gated K+ Channel (IK) BlockIC50 = 260 µM [2]IC50 = 73 µM [2]~3.5:1
Activation of Naloxone-Sensitive K+ ChannelPresent [8]Absent [8]N/A (Qualitative difference)

The profound pharmacological divergence arising from minor stereochemical variations underscores the exquisite chiral sensitivity of ion channel and receptor targets. Levoxadrol's unique profile – combining weak PCP site interactions, sigma receptor engagement, and activation of specific potassium channels – establishes it as a critical tool for dissecting the roles of these targets in complex neuropharmacological phenomena [8] [9].

Properties

CAS Number

4792-18-1

Product Name

Levoxadrol

IUPAC Name

(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1

InChI Key

HGKAMARNFGKMLC-MOPGFXCFSA-N

SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

l-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane
levoxadrol
levoxadrol hydrochloride

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.